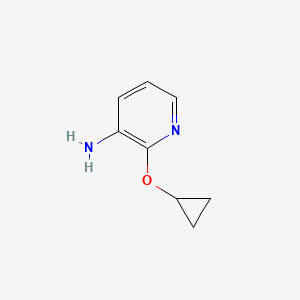

2-Cyclopropoxypyridin-3-amine

Description

Significance of Pyridin-3-amine Scaffolds in Contemporary Chemical Research

The aminopyridine moiety, in particular, offers a versatile handle for a wide array of chemical transformations. This allows for the synthesis of a multitude of derivatives with diverse biological activities. Research has shown that pyridin-3-amine derivatives can act as inhibitors for various protein kinases, which are key targets in the development of treatments for diseases like non-small cell lung cancer. acs.orgacs.org The ability to readily modify the pyridin-3-amine core allows chemists to fine-tune the electronic and steric properties of the molecule, optimizing its interaction with specific biological targets. acs.org Furthermore, the pyridine (B92270) scaffold is a key component in over 7000 existing drug molecules. rsc.org

Overview of Cyclopropoxy Moieties in Modern Organic Synthesis

The cyclopropyl (B3062369) group, the smallest of the carbocyclic rings, possesses unique steric and electronic properties due to its inherent ring strain. unl.pt When incorporated as a cyclopropoxy ether, this moiety can significantly influence the properties of a parent molecule. In medicinal chemistry, the cyclopropyl group is often used to explore structure-activity relationships (SAR) and can lead to improved metabolic stability and pharmacokinetic profiles compared to linear alkyl groups. unl.pt

The synthesis of molecules containing cyclopropyl groups has been an area of active research, with various methods developed for their construction. organic-chemistry.org The introduction of a cyclopropoxy group can be achieved through several synthetic routes, including the reaction of a hydroxyl group with a cyclopropyl halide. The rigid conformation of the cyclopropyl ring can also "lock" a molecule into a specific bioactive conformation, potentially increasing its potency. unl.pt The electronic nature of the cyclopropyl group allows it to act as an electron-donating group, which can influence the reactivity of adjacent aromatic systems. unl.pt

Specific Research Focus on 2-Cyclopropoxypyridin-3-amine

The compound this compound combines the key features of both the pyridin-3-amine scaffold and the cyclopropoxy moiety. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules. The presence of the amine and cyclopropoxy groups on the pyridine ring at positions 3 and 2, respectively, offers distinct points for chemical modification.

The synthesis of related structures, such as 3-Chloro-4-cyclopropoxypyridin-2-amine and 5-Bromo-3-cyclopropoxypyridin-2-amine (B14813084), highlights the interest in this class of compounds as building blocks. These halogenated derivatives provide additional handles for cross-coupling reactions, further expanding the synthetic utility of the cyclopropoxy-substituted pyridine core. The unique combination of a versatile heterocyclic core and a conformationally constrained, electronically influential substituent in this compound positions it as a compound of interest for the development of novel chemical entities with potential applications in various fields of research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

2-cyclopropyloxypyridin-3-amine |

InChI |

InChI=1S/C8H10N2O/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4,9H2 |

InChI Key |

FKTZNKJWFASNFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC=N2)N |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Cyclopropoxypyridin 3 Amine

Mechanistic Investigations of Amine-Mediated Reactions

The amine group in 2-cyclopropoxypyridin-3-amine plays a crucial role in directing and facilitating various reactions. Its nucleophilic character is central to many of its transformations.

Nucleophilic Aromatic Substitution Pathways Involving the Amine

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.com

In the context of pyridines, which are inherently electron-deficient heterocycles, SNAr reactions are of significant interest. For derivatives of this compound that contain a suitable leaving group, the amine can act as an internal or external nucleophile, or it can influence the susceptibility of the ring to attack by other nucleophiles. For instance, in related substituted pyridines, the bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Cation Radical Accelerated Amination Mechanisms

While direct nucleophilic attack on aromatic rings is common, alternative mechanisms involving radical intermediates can also occur. Cation radical accelerated amination mechanisms represent a less common but important pathway. In these reactions, an electron is removed from the aromatic system to form a cation radical. This species is highly reactive towards nucleophilic attack by an amine. This mechanism is often initiated photochemically or through the use of a chemical oxidant.

Reactions Involving the Amine Functional Group of this compound

The primary amine group of this compound is a versatile functional handle, readily undergoing a range of chemical transformations.

Acylation Reactions

Acylation of amines is a fundamental transformation in organic synthesis, often used for the formation of amides. semanticscholar.org Primary amines, such as this compound, react readily with acylating agents like acid chlorides and anhydrides. libretexts.org The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. umich.edu

The mechanism under weak base conditions involves the amine acting as a nucleophile, which can be acylated to form a transient cationic intermediate. umich.edu This intermediate is a highly reactive acylating agent itself. umich.edu The use of a weak base is crucial as it is not strong enough to deprotonate alcohols or thiols completely, but it can facilitate the deprotonation of the tetrahedral intermediate formed during the reaction. umich.edu

A variety of acylating agents can be employed, and the reaction conditions can be tailored to the specific substrate. For instance, benzoylation can be achieved using benzoic anhydride (B1165640) in the presence of sodium bicarbonate in an aqueous medium. semanticscholar.org

Table 1: Examples of Acylating Agents and Conditions

| Acylating Agent | Base | Solvent | Notes |

|---|---|---|---|

| Acetic Anhydride | Sodium Bicarbonate | Aqueous | Chemoselective for amines over phenols and thiols. semanticscholar.org |

| Propionic Anhydride | Sodium Bicarbonate | Aqueous | Similar conditions to acetic anhydride. semanticscholar.org |

Alkylation Reactions and Strategies for Selectivity Control

Alkylation of amines with alkyl halides is a common method for forming carbon-nitrogen bonds. ucalgary.ca The amine acts as a nucleophile in an SN2 reaction, attacking the electrophilic carbon of the alkyl halide. ucalgary.calibretexts.org However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation. libretexts.orgucalgary.ca The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgucalgary.ca

To control the selectivity of alkylation, several strategies can be employed. Using a large excess of the amine can favor mono-alkylation. Alternatively, reductive amination provides a more controlled approach to mono-alkylation. Another strategy involves the use of bulky alkylating agents or specific reaction conditions to disfavor multiple alkylations.

In some cases, specific catalysts or reagents are used to achieve selective alkylation. For instance, the use of a base like sodium tert-butoxide in a suitable solvent such as toluene (B28343) can facilitate N-alkylation.

Reductive Amination Pathways

Reductive amination is a powerful and versatile method for the synthesis of amines, offering excellent control over the degree of alkylation. libretexts.orgmasterorganicchemistry.com This two-step process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate. libretexts.org This intermediate is then reduced in situ to the corresponding amine. libretexts.org

A key advantage of reductive amination is that it avoids the problem of over-alkylation often encountered in direct alkylation with alkyl halides. masterorganicchemistry.com A variety of reducing agents can be used, each with its own specific applications and advantages. commonorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a mild and selective reducing agent commonly used for reductive aminations. commonorganicchemistry.comorganic-chemistry.org It is sensitive to water and is typically used in solvents like dichloroethane (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com

Sodium cyanoborohydride (NaCNBH3) is another selective reducing agent that is not sensitive to water and is often used in methanol (B129727). commonorganicchemistry.com It can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH4) is a stronger reducing agent and can also reduce the starting aldehyde or ketone. commonorganicchemistry.com Therefore, it is typically added after the imine formation is complete. commonorganicchemistry.com

The choice of reducing agent and reaction conditions allows for the synthesis of a wide range of substituted amines. organic-chemistry.org For example, successive reductive aminations can be used to prepare tertiary amines from primary amines. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Common Solvents | Key Features |

|---|---|---|---|

| Sodium triacetoxyborohydride | STAB, NaBH(OAc)3 | DCE, DCM, THF | Mild, selective, water-sensitive. commonorganicchemistry.comorganic-chemistry.org |

| Sodium cyanoborohydride | NaCNBH3 | Methanol | Not water-sensitive, selective for imines. masterorganicchemistry.comcommonorganicchemistry.com |

Degradation Pathways of the Amine Moiety

Reactivity of the Pyridine (B92270) Nucleus of this compound

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it less reactive towards electrophilic aromatic substitution (EAS). libretexts.org This reduced reactivity is due to the electronegative nitrogen atom, which withdraws electron density from the ring. Furthermore, under the acidic conditions often used for EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring to electrophilic attack. libretexts.org

When electrophilic substitution does occur on an unsubstituted pyridine ring, it preferentially takes place at the 3-position. libretexts.org However, the reactivity and regioselectivity of EAS on this compound are governed by the combined electronic effects of the existing substituents: the amino group (-NH₂) and the cyclopropoxy group (-O-c-C₃H₅).

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution on benzene rings.

Cyclopropoxy Group (-O-c-C₃H₅): The alkoxy group is also strongly activating and an ortho, para-director.

In this compound, both activating groups are present on the electron-deficient pyridine ring. The amino group at position 3 and the cyclopropoxy group at position 2 will work in concert to activate the ring towards electrophilic attack, counteracting the deactivating effect of the ring nitrogen. The directing effects of these substituents would favor substitution at positions 4 and 6 (ortho and para to the amino group, respectively) and position 5 (ortho to the cyclopropoxy group and meta to the amino group). The precise outcome would depend on the specific electrophile and reaction conditions, but the presence of these two strong activating groups significantly enhances the potential for EAS compared to unsubstituted pyridine.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic addition reactions typically occur at the carbon atoms of the carbonyl group in aldehydes and ketones, leading to the formation of a tetrahedral intermediate. fiveable.me While pyridine does not have a carbonyl group, the principle of nucleophilic attack on an electron-poor center applies.

In the context of a pyridine ring, this reactivity is more commonly expressed as nucleophilic aromatic substitution (SNAr), where a leaving group on the ring is displaced by a nucleophile. However, nucleophilic addition can also occur, particularly with strong nucleophiles like organolithium or Grignard reagents. This process involves the addition of the nucleophile to one of the ring carbons (typically at the 2- or 4-position) to form a negatively charged intermediate, which can then be protonated.

For this compound, the presence of the electron-donating amino and cyclopropoxy groups would generally decrease the ring's susceptibility to nucleophilic attack compared to unsubstituted pyridine. These groups increase the electron density of the ring, making it less electrophilic. However, strong nucleophiles might still react. The amino group itself can also undergo nucleophilic addition reactions in different contexts, such as the formation of imines when reacted with aldehydes or ketones. pressbooks.publibretexts.org

Influence of the Cyclopropoxy Group on Molecular Reactivity

The steric bulk of the cyclopropoxy group also plays a crucial role in directing the regioselectivity of reactions. Its presence adjacent to the amine group and the pyridine nitrogen can hinder the approach of reagents to these sites, influencing the outcome of various chemical transformations.

Electronic Effects of the Cyclopropoxy Group

The primary electronic influence of the cyclopropoxy group is its ability to donate electron density to the pyridine ring via a resonance effect. This is a consequence of the "bent" bonds of the cyclopropane (B1198618) ring, which can overlap with the p-orbitals of the pyridine ring system. This donation of electron density increases the nucleophilicity of the pyridine ring, making it more susceptible to attack by electrophiles.

The electron-donating nature of the cyclopropyl (B3062369) group, a key component of the cyclopropoxy substituent, is quantified by its Hammett constant (σ). The Hammett constant for a p-cyclopropyl group is approximately -0.21, indicating its electron-donating character. pitt.edu While this value is for a cyclopropyl group directly attached to a benzene ring, it provides a reasonable estimate for the electronic effect of the cyclopropoxy group on the pyridine ring in this compound.

The table below summarizes the expected electronic effects of the cyclopropoxy group on the pyridine ring of this compound in comparison to other common substituents.

| Substituent at C2 | Inductive Effect | Resonance Effect | Overall Electronic Effect on Pyridine Ring |

| -OC₃H₅ (Cyclopropoxy) | Electron-withdrawing (-I) | Electron-donating (+R) | Net electron-donating |

| -OCH(CH₃)₂ (Isopropoxy) | Electron-withdrawing (-I) | Electron-donating (+R) | Net electron-donating |

| -CH₃ (Methyl) | Electron-donating (+I) | - | Electron-donating |

| -Cl (Chloro) | Electron-withdrawing (-I) | Electron-donating (+R) (weak) | Net electron-withdrawing |

| -NO₂ (Nitro) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly electron-withdrawing |

Steric Hindrance and Regioselectivity

The cyclopropoxy group is sterically more demanding than a methoxy (B1213986) or ethoxy group, which can influence the regioselectivity of reactions involving this compound. This steric bulk can hinder electrophilic attack at the C3 and N1 positions of the pyridine ring. For instance, in reactions such as alkylation or acylation of the amino group, the cyclopropoxy group may partially shield the nitrogen atom, potentially requiring more forcing reaction conditions compared to less hindered analogs.

The following table provides a qualitative comparison of the steric and electronic effects of the cyclopropoxy group with other alkoxy groups, highlighting its unique influence on molecular reactivity.

| Property | Cyclopropoxy (-OC₃H₅) | Isopropoxy (-OCH(CH₃)₂) | Methoxy (-OCH₃) |

| Electronic Effect | Electron-donating (Resonance) | Electron-donating (Resonance & Inductive) | Electron-donating (Resonance) |

| Steric Hindrance | Moderate | High | Low |

| Influence on Ring Nucleophilicity | Increase | Increase | Increase |

| Potential for Directing Electrophilic Attack | Ortho, Para directing (activating) | Ortho, Para directing (activating) | Ortho, Para directing (activating) |

Derivatives and Analogues of 2 Cyclopropoxypyridin 3 Amine

Design Principles for Structural Modification and Analogue Generation

The design of new analogues of 2-cyclopropoxypyridin-3-amine is a carefully considered process. It involves systematic structural modifications to probe the chemical space around the parent molecule. These modifications are intended to modulate factors such as receptor binding, metabolic stability, and solubility.

Halogenation of the pyridine (B92270) ring is a common strategy to modulate the electronic properties and metabolic stability of the molecule. The introduction of halogens, such as chlorine or bromine, at the 5-position of the this compound scaffold can significantly alter its reactivity and biological profile. chemsrc.combldpharm.com For example, 5-bromo-3-cyclopropoxypyridin-2-amine (B14813084) features a bromine atom that can be substituted through nucleophilic substitution or participate in cross-coupling reactions. The synthesis of these halogenated analogues often involves the reaction of a halogenated pyridine precursor with a cyclopropoxide reagent or through a multi-step sequence involving nitration, reduction, and cyclopropoxylation. The presence of a halogen can also introduce specific interactions with target proteins, potentially enhancing binding affinity.

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 5-Chloro-2-cyclopropoxypyridin-3-amine | 1394974-38-9 | C8H9ClN2O | Chlorine at 5-position may alter electronic properties. chemsrc.com |

| 5-Bromo-2-cyclopropoxypyridin-3-amine | Not Available | C8H9BrN2O | Bromine at 5-position provides a handle for further functionalization. bldpharm.com |

| 6-Chloro-5-cyclopropoxypyridin-3-amine | Not Available | C8H9ClN2O | Chloro group at the 6-position influences reactivity. |

| 5-Bromo-4-cyclopropoxypyridin-2-amine | 1243438-23-4 | C8H9BrN2O | Isomeric bromo-substituted analogue. fluorochem.co.uk |

This table presents a selection of halogenated analogues and their key characteristics.

Altering the size of the cycloalkoxy ring provides another avenue for modifying the steric and electronic profile of the molecule. Replacing the cyclopropoxy group with a cyclobutoxy group, for instance, results in 2-cyclobutoxypyridin-3-amine. enaminestore.comenaminestore.comuni.lu This seemingly subtle change can impact the compound's lipophilicity and how it fits into a binding pocket. uni.lubldpharm.comsigmaaldrich.com The synthesis of such analogues allows for a fine-tuning of the molecule's physical and biological properties. enaminestore.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Cyclobutoxypyridin-3-amine | 1247347-64-3 | C9H12N2O | 164.20 |

This table highlights the properties of an analogue with a varied cycloalkoxy moiety. enaminestore.com

Beyond simple substitutions, more complex structural modifications of the pyridine nucleus and the amine moiety have been explored. This includes the introduction of additional functional groups or the fusion of the pyridine ring with other cyclic systems. google.com For example, the amine group can be functionalized to form amides, sulfonamides, or participate in the formation of heterocyclic rings. orgsyn.org These elaborations can lead to compounds with significantly different pharmacological profiles by altering the molecule's size, shape, and hydrogen bonding capabilities. nih.gov

Synthetic Methodologies for Constructing Derivative Libraries

The efficient synthesis of a diverse range of derivatives is crucial for thorough structure-activity relationship (SAR) studies. Modern synthetic organic chemistry offers a plethora of tools for this purpose. Convergent synthetic strategies, where different fragments of the molecule are synthesized separately and then combined, are often employed. acs.org

Common synthetic transformations used in the creation of these libraries include:

Nucleophilic Aromatic Substitution (SNAr): This is a key reaction for introducing the cyclopropoxy group onto the pyridine ring or for displacing leaving groups with amines or other nucleophiles.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are invaluable for forming carbon-carbon and carbon-nitrogen bonds, allowing for the attachment of various substituents to the pyridine core.

Functional Group Interconversions: Standard reactions to modify functional groups, such as the reduction of nitro groups to amines, oxidation of amines, and the conversion of carboxylic acids to amides, are routinely used.

Cyclization Reactions: The construction of new heterocyclic rings attached to the primary scaffold often involves cyclization reactions, which can be either reagent-based or catalyzed. acs.org

The development of robust and scalable synthetic routes is essential for producing sufficient quantities of these analogues for biological evaluation.

Investigations into Structure-Reactivity and Structure-Property Relationships of Analogues

The systematic synthesis of analogues allows for detailed investigations into how molecular structure influences reactivity and physical properties. nih.govrsc.orgnih.gov These structure-property relationship (SPR) and structure-reactivity relationship (SRR) studies are fundamental to rational drug design. rsc.orgresearchgate.netnih.govrsc.orgrsc.org

Key findings from these investigations include:

Electronic Effects: The introduction of electron-withdrawing groups like halogens can increase the acidity of the amine proton and alter the reactivity of the pyridine ring towards electrophilic or nucleophilic attack.

Steric Effects: The size of the cycloalkoxy group and other substituents can influence the preferred conformation of the molecule and its ability to bind to a target. Bulky groups can also shield certain parts of the molecule from metabolic enzymes, thereby increasing its stability.

Lipophilicity and Solubility: The nature and position of substituents have a profound impact on a compound's lipophilicity (logP) and aqueous solubility. These properties are critical for absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Hydrogen Bonding: The ability of the amine and pyridine nitrogen to act as hydrogen bond donors and acceptors is crucial for molecular recognition and can be modulated by the electronic environment created by other substituents.

Computational studies often complement experimental work, providing insights into the electronic structure and conformational preferences of the analogues, which helps to rationalize observed trends in reactivity and properties. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Currently, there is a lack of specific published data from quantum chemical calculations detailing the electronic structure of 2-Cyclopropoxypyridin-3-amine. Such studies, were they to be conducted, would typically involve the use of methods like Hartree-Fock (HF) or post-Hartree-Fock methods to provide a foundational understanding of the molecule's electron distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. This information is critical for predicting reactivity and intermolecular interactions.

Elucidation of Reaction Pathways and Transition State Modeling

Detailed modeling of reaction pathways and transition states for this compound is not readily found in current research literature.

Density Functional Theory (DFT) Applications

While Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions, specific applications of DFT to elucidate the reaction pathways of this compound have not been reported in depth. DFT calculations could be employed to map the potential energy surface of reactions involving this amine, identifying intermediates and the energy barriers of transition states, thereby providing a comprehensive picture of its chemical behavior.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Experimental or theoretical studies on the kinetics and thermodynamics of reaction mechanisms involving this compound are sparse. A comprehensive investigation in this area would yield crucial data on reaction rates, equilibrium constants, and the influence of temperature and other parameters on its transformations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no specific mention in the available literature of molecular dynamics (MD) simulations being performed on this compound. MD simulations would be instrumental in understanding the conformational flexibility of the cyclopropoxy and amine groups and how the molecule interacts with solvents and other molecules over time. This would provide insights into its physical properties and biological interactions.

Prediction of Spectroscopic Parameters

Theoretical predictions of the spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound have not been a focus of published research. Such computational work, often carried out using methods like DFT, would be highly beneficial for interpreting experimental spectra and confirming the structure of the molecule and its derivatives.

Theoretical Insights into Degradation Mechanisms and Environmental Fate

Theoretical studies aimed at understanding the degradation mechanisms and environmental fate of this compound are currently unavailable. Computational approaches could predict its reactivity with atmospheric radicals, susceptibility to hydrolysis, and potential for biodegradation, which are all critical aspects for assessing its environmental impact.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-Cyclopropoxypyridin-3-amine. Both ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The protons of the cyclopropyl (B3062369) group typically appear as a multiplet in the upfield region, approximately between δ 0.5–1.2 ppm. The methine proton of the cyclopropoxy group can be observed further downfield. The aromatic protons on the pyridine (B92270) ring resonate in the region of δ 6.5–8.5 ppm. The protons of the amine group (-NH₂) usually appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. libretexts.org The hydrogens on carbons directly bonded to the amine nitrogen typically appear around δ 2.3-3.0 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons directly attached to the nitrogen of the amine group typically appear in the 10-65 ppm region. libretexts.org The carbons of the cyclopropyl group will have distinct chemical shifts, and the aromatic carbons of the pyridine ring will be observed in the downfield region, typically between 125-170 ppm. oregonstate.edu Quaternary carbons, those without any attached protons, are usually weaker in intensity. oregonstate.edu

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals. mdpi.com COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the cyclopropyl and pyridine rings. HSQC and HMBC experiments correlate proton and carbon signals, confirming the connectivity of the molecule. mdpi.com

Table 1: Representative ¹H NMR Data for Aminopyridine Derivatives

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Cyclopropoxy CH₂ | 0.8–1.2 | m |

| Pyridine Aromatic H | 6.5–8.5 | m |

Note: 'm' denotes multiplet, 'br s' denotes broad singlet. Actual chemical shifts can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is a commonly employed method for the analysis of compounds like this compound. googleapis.com

In a typical mass spectrum of an amine, the molecular ion peak (M+) will have an odd mass-to-charge ratio (m/z) due to the presence of a nitrogen atom (the Nitrogen Rule). libretexts.orglibretexts.org High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) can be used to verify the exact molecular weight, often observing the protonated molecule [M+H]⁺.

Fragmentation patterns in the mass spectrum provide valuable structural information. For amines, a characteristic fragmentation is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This results in the formation of a resonance-stabilized cation. The fragmentation of the cyclopropoxy and pyridine moieties will also produce characteristic ions.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential chromatographic techniques for assessing the purity of this compound and for analyzing reaction mixtures. nih.gov These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. nih.gov

Purity is typically determined by injecting a sample into the HPLC or UPLC system and observing the resulting chromatogram. A pure compound will ideally show a single, sharp peak. The presence of additional peaks indicates impurities. HPLC analysis using a C18 column with a mobile phase such as methanol (B129727)/water is a common method for purity confirmation, with purity levels often exceeding 98%.

UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. nih.govglobalresearchonline.net This allows for more efficient separation and detection of trace impurities. researchgate.net The quality of data is dramatically improved, leading to a more definitive assessment of purity. globalresearchonline.net

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, obtaining a single crystal of suitable quality is the first critical step. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined. nih.gov This method can unambiguously confirm the connectivity and regiochemistry of the substituents on the pyridine ring.

Table 2: Illustrative Crystallographic Data for a Pyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2179 (6) |

| b (Å) | 4.0007 (2) |

| c (Å) | 12.8451 (6) |

| β (°) | 109.731 (3) |

Data for 3-Bromopyridin-2-amine, provided for illustrative purposes. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would show characteristic absorption bands. Primary amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹, which are generally sharper and less intense than the O-H bands of alcohols. orgchemboulder.comlibretexts.org The N-H bending vibration for primary amines is observed around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines appears in the range of 1335-1250 cm⁻¹. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyridine ring in this compound exhibit characteristic UV absorption bands. The presence of the amino and cyclopropoxy substituents will influence the wavelength of maximum absorption (λmax). For instance, the lone pair of electrons on the nitrogen of an arylamine can interact with the π-electron system of the aromatic ring, shifting the absorption to longer wavelengths compared to the unsubstituted aromatic ring. libretexts.org

Applications in Chemical Synthesis and As Synthetic Intermediates

Utility as a Building Block in Heterocyclic Chemistry

2-Cyclopropoxypyridin-3-amine serves as a versatile precursor for the synthesis of a variety of fused heterocyclic compounds. The amino group at the 3-position of the pyridine (B92270) ring is a key functional handle that allows for the construction of new rings, leading to the formation of bicyclic and polycyclic systems with potential biological activity.

The synthesis of fused nitrogen-containing heterocycles often relies on the reactivity of enamine-like structures. The amino group in this compound can participate in cyclocondensation reactions with various electrophiles to form fused pyrimidines, pyridines, and other heterocyclic systems. For instance, multicomponent reactions involving aminopyridines are a powerful tool for the rapid construction of complex molecular architectures. youtube.com A conceptually new three-component reaction has been developed to construct six-membered fused N-heterocyclic rings, affording (pyrazolo)pyrimidines/pyridines. frontiersin.org

The general strategy for the synthesis of fused azaheterocycles often involves the reaction of push-pull enamines with suitable reagents. While specific examples with this compound are not extensively documented, the reactivity pattern of 3-aminopyridines suggests its applicability in such transformations.

Table 1: Examples of Fused Heterocyclic Systems Potentially Accessible from 3-Aminopyridine Derivatives

| Fused Heterocycle | Synthetic Approach | Potential Reagents |

|---|---|---|

| Pyrido[2,3-d]pyrimidines | Multicomponent Reaction | Orthoesters, Primary Amines |

| Pyrazolo[3,4-b]pyridines | Cyclocondensation | β-Diketones, β-Ketoesters |

This table presents potential synthetic routes based on the known reactivity of 3-aminopyridines.

Role in the Synthesis of Complex Organic Molecules

The application of this compound as a building block extends to the synthesis of more complex and biologically relevant molecules. Its incorporation into a larger molecular framework can impart specific physicochemical properties due to the presence of the cyclopropoxy group.

Multicomponent reactions (MCRs) are a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. researchgate.net The amino functionality of this compound makes it a suitable component for various MCRs, such as the Ugi and Passerini reactions, which are widely used in the synthesis of peptide-like structures and other complex organic molecules. researchgate.net The synthesis of bioactive molecules, including potential therapeutic agents, often utilizes MCRs to generate libraries of compounds for screening. nih.gov

While specific total syntheses employing this compound are not prominently reported in the literature, its structural motifs are found in various classes of bioactive compounds. The pyridine ring is a common feature in many pharmaceuticals, and the cyclopropyl (B3062369) group is known to enhance metabolic stability and binding affinity.

Development of Catalytic Ligands Incorporating the this compound Motif

The nitrogen atoms in the pyridine ring and the amino group of this compound can act as coordination sites for metal ions, making it a potential scaffold for the design of novel catalytic ligands. The development of new ligands is crucial for advancing transition-metal-catalyzed reactions, which are fundamental in modern organic synthesis.

Aminopyridine derivatives have been successfully employed as ligands in various catalytic systems. For example, intensive cycloalkyl-fused pyridines have been used to create aminopyridyl–zinc–heteroimidazole complexes that are highly efficient for the ring-opening polymerization of lactides. researchgate.net This suggests that ligands derived from this compound could find applications in polymerization catalysis and other metal-catalyzed transformations.

The design of such ligands would involve the modification of the amino group to introduce additional coordinating moieties, thereby creating bidentate or tridentate ligands. The steric and electronic properties of the cyclopropoxy group could influence the catalytic activity and selectivity of the resulting metal complexes.

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

| Catalytic Reaction | Metal Center | Potential Ligand Type |

|---|---|---|

| Cross-Coupling Reactions | Palladium, Nickel | Bidentate (N,N') |

| Polymerization | Zinc, Lanthanides | Bidentate or Tridentate |

This table outlines potential applications based on the catalytic activity of similar aminopyridine-based ligands.

Precursor for Advanced Functional Materials

The unique combination of a pyridine ring, an amino group, and a cyclopropoxy group in this compound makes it a candidate for the synthesis of advanced functional materials. The pyridine moiety can be utilized for its electronic properties and its ability to participate in hydrogen bonding and π-π stacking interactions.

Amine-functionalized porous organic polymers (POPs) have garnered significant attention for applications such as carbon dioxide capture. libretexts.org The amino group of this compound could be incorporated into the structure of POPs, either through direct polymerization or by post-synthetic modification. The resulting materials could exhibit enhanced CO2 uptake and selectivity.

Furthermore, the pyridine unit can be a component of luminescent materials. Lanthanide-based coordination polymers constructed from ligands containing nitrogen heterocycles have shown interesting photoluminescence properties. mdpi.com By incorporating this compound into such frameworks, it may be possible to develop new materials with tailored optical and electronic properties for applications in sensing, imaging, and light-emitting devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.